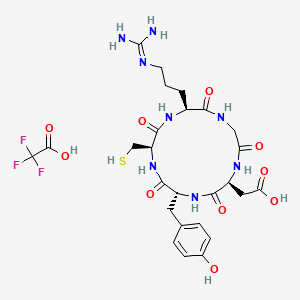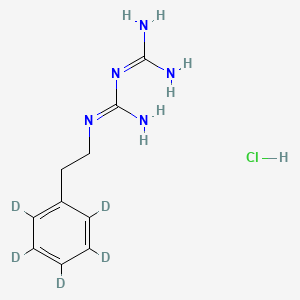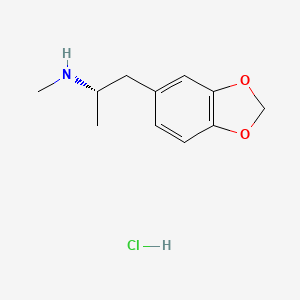
(S)-(+)-MDMA Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(+)-3,4-MDMA (hydrochloride) is a chemical compound known for its psychoactive properties. It is a stereoisomer of 3,4-methylenedioxymethamphetamine, commonly referred to as ecstasy. This compound is characterized by its ability to release serotonin and dopamine from axon terminals, making it a potent entactogen and stimulant .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-3,4-MDMA (hydrochloride) typically involves the following steps:
Formation of the precursor: The synthesis begins with the formation of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) from safrole.
Reductive amination: MDP2P is then subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride to form 3,4-methylenedioxymethamphetamine.
Resolution of enantiomers: The racemic mixture of 3,4-methylenedioxymethamphetamine is resolved into its enantiomers using chiral resolution techniques.
Formation of hydrochloride salt: The (S)-(+)-enantiomer is then converted into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of (S)-(+)-3,4-MDMA (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common to enhance efficiency and safety.
Types of Reactions:
Oxidation: (S)-(+)-3,4-MDMA (hydrochloride) can undergo oxidation reactions, leading to the formation of quinones and other oxidative metabolites.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Formation of quinones and other oxidative metabolites.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
(S)-(+)-3,4-MDMA (hydrochloride) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of related compounds.
Biology: Studied for its effects on neurotransmitter release and neurotoxicity.
Medicine: Investigated for potential therapeutic uses in treating post-traumatic stress disorder (PTSD) and other psychiatric conditions.
Industry: Utilized in forensic science for the identification of illicit substances .
Mécanisme D'action
The primary mechanism of action of (S)-(+)-3,4-MDMA (hydrochloride) involves the release of serotonin, dopamine, and norepinephrine from presynaptic neurons. It acts as a substrate for the serotonin transporter, leading to the reversal of transporter function and the release of serotonin into the synaptic cleft. This results in increased serotonin levels and subsequent activation of serotonin receptors, leading to its psychoactive effects .
Comparaison Avec Des Composés Similaires
- 3,4-Methylenedioxyamphetamine (MDA)
- 3,4-Methylenedioxyethylamphetamine (MDEA)
- Methamphetamine
Comparison:
- 3,4-Methylenedioxyamphetamine (MDA): Similar in structure but lacks the methyl group on the amine, leading to different pharmacological effects.
- 3,4-Methylenedioxyethylamphetamine (MDEA): Similar in structure but has an ethyl group instead of a methyl group, resulting in different potency and duration of action.
- Methamphetamine: Lacks the methylenedioxy group, leading to different psychoactive properties and a higher potential for abuse .
(S)-(+)-3,4-MDMA (hydrochloride) is unique due to its specific stereochemistry, which influences its interaction with neurotransmitter transporters and receptors, resulting in its distinct psychoactive effects.
Propriétés
Numéro CAS |
69558-32-3 |
|---|---|
Formule moléculaire |
C11H16ClNO2 |
Poids moléculaire |
229.70 g/mol |
Nom IUPAC |
(2S)-1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10;/h3-4,6,8,12H,5,7H2,1-2H3;1H/t8-;/m0./s1 |
Clé InChI |
LUWHVONVCYWRMZ-QRPNPIFTSA-N |
SMILES isomérique |
C[C@@H](CC1=CC2=C(C=C1)OCO2)NC.Cl |
SMILES canonique |
CC(CC1=CC2=C(C=C1)OCO2)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[2-(2-{2-[bis(carboxymethyl)amino]-5-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl](carboxymethyl)amino}acetic acid](/img/structure/B10827361.png)

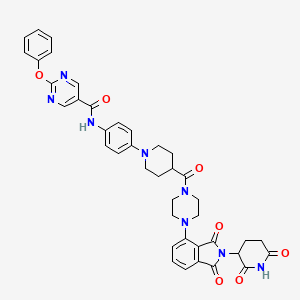
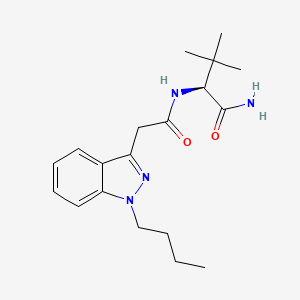
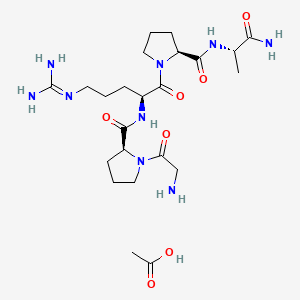
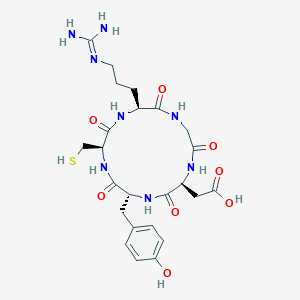

![pentapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(3-oxido-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B10827394.png)

![(6S)-6-hydroxy-6-[(7S,10S,13R,14R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10827418.png)
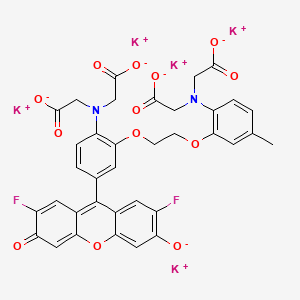
![2-[[2-(1-Butylindazol-3-yl)acetyl]amino]-3,3-dimethylbutanamide](/img/structure/B10827436.png)
